L-Serina clorhidrato

Descripción general

Descripción

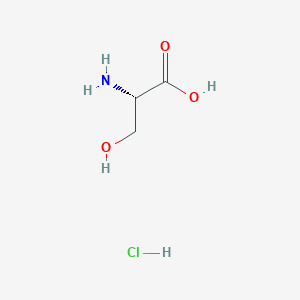

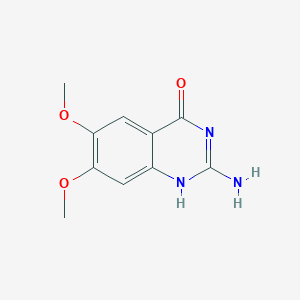

(S)-2-Amino-3-hydroxypropanoic acid hydrochloride (HPAH) is a naturally occurring amino acid derivative that is found in many plants and animals. It is an important component of the human body, and is involved in a variety of metabolic processes. HPAH has been extensively studied in the past and has been found to have a wide range of beneficial effects.

Aplicaciones Científicas De Investigación

Implicaciones neurológicas y potencial terapéutico

La L-serina juega un papel vital en la síntesis de proteínas, la proliferación celular, el desarrollo y la formación de esfingolípidos en el sistema nervioso central . Ejerce sus efectos a través de la activación de los receptores de glicina y la regulación al alza de PPAR-γ, lo que da como resultado la síntesis de neurotransmisores, la neuroprotección y los efectos antiinflamatorios . La L-serina muestra potencial como agente protector en diversas enfermedades neurológicas y trastornos neurodegenerativos .

Papel en la enfermedad de Alzheimer

La L-serina se ha utilizado para tratar la enfermedad de Alzheimer . Se ha demostrado que tiene posibles efectos terapéuticos, aunque los mecanismos exactos aún se están investigando .

3. Uso en el tratamiento de la epilepsia y la esquizofrenia La L-serina también se ha utilizado para tratar la epilepsia y la esquizofrenia . Las propiedades neuroprotectoras del aminoácido pueden contribuir a su efectividad en estas áreas .

4. Papel en la síntesis de proteínas y la proliferación celular La L-serina es un aminoácido no esencial que juega un papel crucial en la síntesis de proteínas, la proliferación celular y el desarrollo . Se produce a través de la vía fosforilada en el cerebro de los mamíferos y se deriva de la glucosa de la glucólisis .

Uso en la síntesis de péptidos

El clorhidrato de L-serina se utiliza como materia prima en la síntesis de péptidos

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

L-Serine hydrochloride, also known as (S)-2-Amino-3-hydroxypropanoic acid hydrochloride, primarily targets the biosynthesis of purines, pyrimidines, and other amino acids . It plays a crucial role in cell growth and development, also known as cellular proliferation .

Mode of Action

L-Serine interacts with its targets by being converted to glycine by the enzyme serine hydroxymethyltransferase . This conversion results in the formation of one-carbon units necessary for the synthesis of the purine bases, adenine and guanine .

Biochemical Pathways

L-Serine is involved in several biochemical pathways. It is synthesized from 3-phosphoglycerate generated by glycolysis, employing the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase . This process is known as the “phosphorylated pathway” of L-Serine biosynthesis .

Pharmacokinetics

It has been reported that l-serine elimination half-life ranges between 185 and 1481 hours . This variation could be due to differences in the levels of serine hydroxymethyltransferase, the enzyme responsible for converting L-Serine to glycine .

Result of Action

The action of L-Serine hydrochloride leads to several molecular and cellular effects. It plays a vital role in protein synthesis, cell proliferation, development, and sphingolipid formation in the central nervous system . It exerts its effects through the activation of glycine receptors and upregulation of PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .

Action Environment

The action, efficacy, and stability of L-Serine hydrochloride can be influenced by various environmental factors. For instance, L-Serine uptake from blood across the blood-brain barrier is inefficient when compared to other essential amino acids . This suggests that the environment within the central nervous system may influence the action of L-Serine.

Análisis Bioquímico

Biochemical Properties

L-Serine hydrochloride plays a crucial role in various biochemical reactions. It is converted to glycine through the reversible reaction catalyzed by the enzyme serine hydroxymethyltransferase . It also serves as a phosphorylation site in proteins, which is a key process in regulating protein function .

Cellular Effects

The effects of L-Serine hydrochloride on cells are diverse and significant. As a precursor to glycine and cysteine, it influences cell function by contributing to the synthesis of these amino acids. These amino acids, in turn, play roles in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, L-Serine hydrochloride exerts its effects through its interactions with various biomolecules. For instance, it is involved in enzyme activation, such as the activation of serine hydroxymethyltransferase, which converts L-Serine hydrochloride to glycine . It also influences gene expression through its role as a precursor to amino acids that are integral to the synthesis of proteins .

Metabolic Pathways

L-Serine hydrochloride is involved in several metabolic pathways. It is synthesized from 3-phosphoglycerate and serves as a precursor for the synthesis of glycine and cysteine

Propiedades

IUPAC Name |

(2S)-2-amino-3-hydroxypropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3.ClH/c4-2(1-5)3(6)7;/h2,5H,1,4H2,(H,6,7);1H/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMOVTSFWYRCOB-DKWTVANSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481020 | |

| Record name | L-Serine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16428-75-4 | |

| Record name | L-Serine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16428-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Serine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B96231.png)

![Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]-](/img/structure/B96239.png)